molecular formula C10H14N2O3 B6142054 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide CAS No. 1247521-37-4

3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide

Cat. No. B6142054
CAS RN: 1247521-37-4
M. Wt: 210.23 g/mol
InChI Key: OLHOMIBJLGPOAE-UHFFFAOYSA-N
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Description

“3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide” is a chemical compound with the linear formula C7H6N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Recyclization in Organic Synthesis

  • Researchers explored the recyclization of 3-aroyl-1H-pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones, leading to the formation of N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-aryl-2,5-dihydro-1H-pyrrol-1-yl]benzamides. This work contributes to the field of organic synthesis and molecular structure analysis (Mashevskaya et al., 2011).

Neuropharmacology and Memory Research

  • In the context of memory and learning processes, derivatives of 2-oxo- and 2,5-dioxo-delta3-pyrroline were synthesized, potentially contributing to neuropharmacology (Pinza & Pifferi, 1978).

Chemoselective Conjugation

  • A study developed an efficient synthesis method for a heterobifunctional coupling agent involving 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide. This agent is critical for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).

Synthesis of Terpyrrole Derivatives

  • Terpyrrole derivatives were synthesized via a pseudo-five-component reaction involving pyrrole and β-enaminocarbonyls. This research contributes to the field of chemical synthesis and molecular structure analysis (Masoudi & Anary‐Abbasinejad, 2015).

Inhibition of Caspase-3

  • Novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines were synthesized, with some compounds identified as potent inhibitors of caspase-3. This has implications for cancer research and drug development (Kravchenko et al., 2005).

Polyimide Resins in Material Science

  • Different polyimide resins synthesized using N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide were analyzed for their thermal, oxidative, and radiation stability, contributing to the field of material science and polymer chemistry (Marinović‐Cincović et al., 2004).

Synthesis of Photochromic Dithienylmaleimides

  • The synthesis of 3,4-dithienyl-substituted 1-(2,2-dimethoxyethyl)-1H-pyrrole-2,5-diones and their application in photochromic materials was investigated (Belikov, 2018).

Antidiabetic Agents

  • The synthesis of 1-(arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides and their zinc(II) complexes was explored for potential hypoglycemic agents in antidiabetic research (Saito et al., 2017).

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-6-11-8(13)5-7-12-9(14)3-4-10(12)15/h3-4H,2,5-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHOMIBJLGPOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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